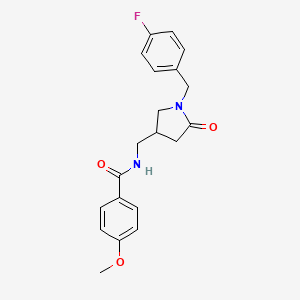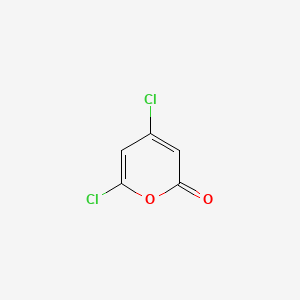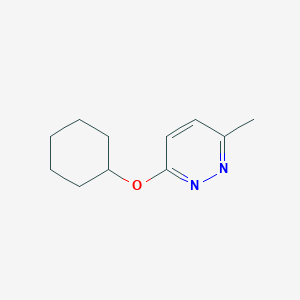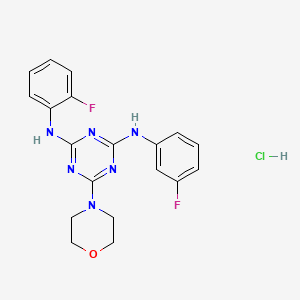
N-(4-bromophenyl)azepane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(4-bromophenyl)azepane-1-sulfonamide has been reported in the literature . For instance, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition . The reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline was used to get the intermediate compound .Molecular Structure Analysis
The molecular formula of this compound is C12H17BrN2O2S . Its average mass is 333.245 Da and its monoisotopic mass is 332.019409 Da .Aplicaciones Científicas De Investigación
1. Enzyme Inhibition
N-(4-bromophenyl)azepane-1-sulfonamide has been identified in research as a potent inhibitor of specific enzymes. For instance, a study by Neelamkavil et al. (2009) demonstrated its efficacy as an inhibitor of the 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) enzyme, leading to the discovery of a compound with a particularly low IC50 value of 3.0nM (Neelamkavil et al., 2009).
2. Synthesis of Heterocyclic Compounds
The compound has also been used in the synthesis of various heterocyclic compounds. Research by Ito et al. (2011) explored its role in the gold-catalyzed, seven-membered ring forming, intramolecular hydroamination of alkynic sulfonamides, which led to the synthesis of azepine derivatives (Ito et al., 2011).
3. Ionic Liquid Synthesis
In green chemistry, this compound has been utilized to create a new family of room temperature ionic liquids. This innovation, as studied by Belhocine et al. (2011), has implications for mitigating waste disposal issues in the polyamide industry by transforming a byproduct into a useful substance (Belhocine et al., 2011).
4. Anticancer Potential
A significant application of this compound derivatives has been in the field of cancer research. Guo et al. (2018) synthesized a novel derivative that showed promising anticancer activities against human lung cancer cell lines, potentially indicating its use in developing new anticancer drugs (Guo et al., 2018).
5. Synthesis of Chiral Sulfonamides
Another area of research involves the synthesis of chiral sulfonamides based on the 2-azabicycloalkane skeleton. A study by Samadaei et al. (2020) revealed that certain compounds in this category demonstrated notable cytotoxic activity against various cancer cell lines (Samadaei et al., 2020).
Mecanismo De Acción
While the specific mechanism of action for N-(4-bromophenyl)azepane-1-sulfonamide is not available, sulfonamides, a class of compounds to which it belongs, are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Propiedades
IUPAC Name |
N-(4-bromophenyl)azepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c13-11-5-7-12(8-6-11)14-18(16,17)15-9-3-1-2-4-10-15/h5-8,14H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPMSHCJWZXGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2629617.png)
![8,9-Dimethoxy-5-((3-nitrobenzyl)thio)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2629618.png)
![Diethyl 2-[(3,5-dimethylanilino)methylene]malonate](/img/structure/B2629619.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2629620.png)
![N-(2-methoxyethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2629625.png)


![5-[1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2629630.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2629632.png)